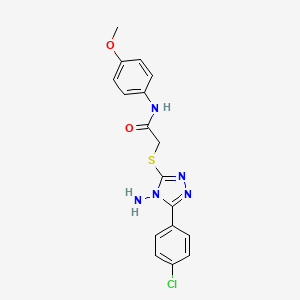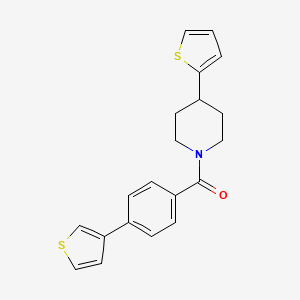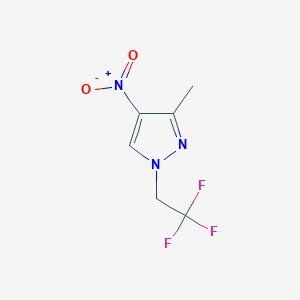
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as TFP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TFP is a pyrazole derivative that contains a trifluoroethyl group, which makes it highly lipophilic and capable of crossing biological membranes easily. In
Mecanismo De Acción
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole acts as an inhibitor of various enzymes and proteins by binding to their active site or allosteric site. It can also modulate the activity of ion channels by altering their gating properties. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.
Biochemical and Physiological Effects:
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It can modulate cell signaling pathways, induce apoptosis, and inhibit cell proliferation. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been shown to have anti-inflammatory and analgesic properties. In addition, 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used as a neuroprotective agent in several studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its high lipophilicity, which allows it to easily cross biological membranes and interact with intracellular targets. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is also relatively easy to synthesize and purify. However, one of the limitations of using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its potential toxicity, which can affect experimental outcomes. Careful consideration must be taken when designing experiments using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole to ensure that the concentrations used are not toxic to cells or organisms.
List of
Direcciones Futuras
1. Further exploration of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a neuroprotective agent.
2. Development of new 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives with improved specificity and efficacy.
3. Investigation of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's role in modulating ion channel activity.
4. Study of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's effect on various signaling pathways in different cell types.
5. Examination of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as an anti-inflammatory and analgesic agent.
6. Investigation of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
7. Development of new techniques to monitor 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's interaction with biological targets in real-time.
8. Investigation of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a tool for studying protein-protein interactions and protein conformational changes.
9. Study of the pharmacokinetics and pharmacodynamics of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in vivo.
10. Investigation of the potential toxicity of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives in different cell types and organisms.
Conclusion:
In conclusion, 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the function of various proteins and enzymes, and its lipophilic nature allows it to easily cross biological membranes and interact with intracellular targets. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has a wide range of biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is currently being investigated. Further research is needed to fully understand the mechanism of action of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its potential as a tool for studying biological systems.
Métodos De Síntesis
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized by reacting 3-methyl-4-nitropyrazole with 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place under mild conditions and yields 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a yellow crystalline solid. The purity of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to interact with a wide range of biological targets, including kinases, phosphatases, and ion channels. 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is also commonly used as a fluorescent probe to monitor protein-protein interactions and protein conformational changes.
Propiedades
IUPAC Name |
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-11(10-4)3-6(7,8)9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFATVDPKIIPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)


![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B2711480.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)
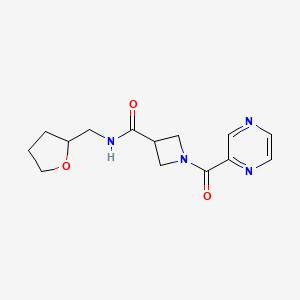

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2711489.png)
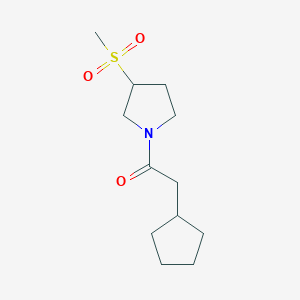
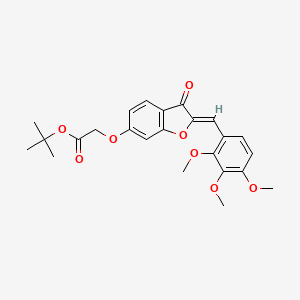
![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)
